2-({6-[(2-chlorobenzyl)amino]pyrimidin-4-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide
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Overview
Description
2-[(6-{[(2-CHLOROPHENYL)METHYL]AMINO}PYRIMIDIN-4-YL)SULFANYL]-N-(2,5-DIMETHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of aminopyrimidines This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with an amino group and a chlorophenylmethyl group, as well as a dimethylphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-{[(2-CHLOROPHENYL)METHYL]AMINO}PYRIMIDIN-4-YL)SULFANYL]-N-(2,5-DIMETHYLPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the coupling of a boronic acid derivative with a halogenated pyrimidine in the presence of a palladium catalyst.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to control reaction conditions precisely. The use of high-throughput screening methods can also help identify the most efficient catalysts and reaction conditions for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(6-{[(2-CHLOROPHENYL)METHYL]AMINO}PYRIMIDIN-4-YL)SULFANYL]-N-(2,5-DIMETHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[(6-{[(2-CHLOROPHENYL)METHYL]AMINO}PYRIMIDIN-4-YL)SULFANYL]-N-(2,5-DIMETHYLPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-[(6-{[(2-CHLOROPHENYL)METHYL]AMINO}PYRIMIDIN-4-YL)SULFANYL]-N-(2,5-DIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to its ligand-binding domain. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Pyrimethamine: An antimalarial drug that also contains a pyrimidine ring.
Trimethoprim: An antibiotic that inhibits bacterial dihydrofolate reductase.
Minoxidil: A vasodilator used to treat high blood pressure and hair loss.
Uniqueness
2-[(6-{[(2-CHLOROPHENYL)METHYL]AMINO}PYRIMIDIN-4-YL)SULFANYL]-N-(2,5-DIMETHYLPHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C21H21ClN4OS |
---|---|
Molecular Weight |
412.9 g/mol |
IUPAC Name |
2-[6-[(2-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C21H21ClN4OS/c1-14-7-8-15(2)18(9-14)26-20(27)12-28-21-10-19(24-13-25-21)23-11-16-5-3-4-6-17(16)22/h3-10,13H,11-12H2,1-2H3,(H,26,27)(H,23,24,25) |
InChI Key |
AAJPYGIINGFLHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=NC(=C2)NCC3=CC=CC=C3Cl |
Origin of Product |
United States |
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